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Compound of Interest

Compound Name: 2-Methylfluorene

Cat. No.: B047199 Get Quote

Spectroscopic Data Sheet: 2-Methylfluorene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR

spectroscopic data for 2-Methylfluorene. The information is presented in a structured format to

facilitate its use in research, quality control, and drug development. The data herein is compiled

from established spectroscopic principles and available data for the parent compound,

fluorene.

¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

signal multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Methylfluorene. These

values are based on the known spectrum of fluorene and the expected effects of a methyl

substituent on the aromatic rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-
Methylfluorene
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H1 7.6 d J = 7.5

H3 7.2 d J = 7.5

H4 7.4 d J = 7.4

H5 7.3 t J = 7.4

H6 7.3 t J = 7.4

H7 7.5 d J = 7.4

H8 7.8 d J = 7.5

H9 (CH₂) 3.9 s -

CH₃ 2.5 s -

Disclaimer: The data presented in this table is predicted based on known substituent effects

and data for the parent fluorene molecule. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-
Methylfluorene
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 120.0

C2 137.0

C3 128.0

C4 125.0

C4a 141.0

C4b 143.0

C5 127.0

C6 127.0

C7 125.0

C8 120.0

C8a 142.0

C9 37.0

C9a 143.0

CH₃ 21.5

Disclaimer: The data presented in this table is predicted based on known substituent effects

and data for the parent fluorene molecule. Actual experimental values may vary.

Experimental Protocols
The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra

for aromatic compounds like 2-Methylfluorene.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 2-Methylfluorene for ¹H NMR and 20-50 mg

for ¹³C NMR.[1][2][3]
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.[1]

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.[1][3] Gentle vortexing or sonication can be used to aid

dissolution.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube. Avoid introducing any particulate matter.

Internal Standard: For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

NMR Instrument Parameters
The following are typical instrument parameters for a standard 400 MHz NMR spectrometer:

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: Standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.
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Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 220 ppm.

Visualizations
Chemical Structure and Atom Numbering
Caption: Chemical structure of 2-Methylfluorene with atom numbering.
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Caption: A generalized workflow for an NMR experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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